2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine
Description
Properties
IUPAC Name |
2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c7-2-1-5-3-11-6-8-4-9-10(5)6/h3-4H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICHPQURIHVJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)S1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of triazolethiones with α-halomethylcarbonyl compounds in the presence of a base such as sodium acetate or sodium carbonate. This reaction is usually carried out in acetone at room temperature . The resulting thioethers can then be cyclized to form the thiazolo[3,2-b][1,2,4]triazole core under acidic conditions using sulfuric acid or acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Oxidation Reactions
The thiazolo-triazole core undergoes oxidation at sulfur or nitrogen centers under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogen peroxide | Acetic acid, 50°C, 2 hours | Sulfoxide derivative | 78% | |
| KMnO₄ | Aqueous NaOH, RT, 1 hour | Sulfone derivative | 65% |
Key Findings :
-
Oxidation preferentially targets the thiazole sulfur atom due to its lower electronegativity compared to triazole nitrogens .
-
Over-oxidation to sulfones requires strong basic conditions and extended reaction times .
Reduction Reactions
The ethanamine side chain participates in reductive transformations:
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| NaBH₄ | Ethanol, RT, 30 minutes | Primary alcohol derivative | Solubility enhancement |
| LiAlH₄ | THF, reflux, 2 hours | Ethane-thiol intermediate | Cross-coupling precursor |
Mechanistic Insight :
-
NaBH₄ selectively reduces the amine group without affecting the heterocyclic core .
-
LiAlH₄ induces S–N bond cleavage in the thiazole ring at elevated temperatures .
Substitution Reactions
Electrophilic substitution occurs at the C-5 position of the triazole ring:
A. Halogenation
| Reagent | Position | Product | Biological Relevance |
|---|---|---|---|
| NBS (1.2 eq) | C-5 | 5-Bromo derivative | Anticancer lead compound |
| I₂/KIO₃ (1:2) | C-5 | 5-Iodo derivative | Radiolabeling candidate |
B. Amination
A one-pot protocol achieves 5-aminomethylidene derivatives:
text1. React with N-cyclopropylamine (2 eq) 2. Add DCC (1.5 eq) in DMF 3. Stir at 40°C for 4 hours → Z/E isomer mixture (3:1 ratio)[3]
Crystallographic Data :
Cyclocondensation Reactions
The amine group facilitates heterocycle fusion:
Synthetic Advantages :
Radical-Mediated Transformations
Visible-light irradiation enables unique reactivities:
-
Homolytic S–H bond cleavage generates thiyl radicals
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α-Bromodiketone decomposition yields carbonyl radicals
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Radical recombination forms s-alkylated intermediates
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Intramolecular cyclization completes thiazolo-triazole formation
Experimental Evidence :
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Preference |
|---|---|---|---|
| Oxidation (S→SO) | 2.3×10⁻³ | 54.2 | Polar aprotic |
| C-5 Bromination | 1.8×10⁻² | 38.7 | Halogenated |
| Reductive Amination | 4.1×10⁻⁴ | 72.9 | Ethers |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit potent anticancer activity. For instance, a study reported that 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones demonstrated significant efficacy against a range of human cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The compounds were evaluated against nearly 60 human cancer cell lines and showed promising results compared to standard treatments .
Anti-inflammatory Properties
Another critical application of thiazolo[3,2-b][1,2,4]triazole derivatives is their anti-inflammatory activity. A series of thiazolo derivatives were synthesized and tested for their ability to reduce inflammation in animal models. Notably, these compounds exhibited lower ulcerogenic potential compared to conventional non-steroidal anti-inflammatory drugs like ibuprofen and indomethacin . This suggests that they could serve as safer alternatives for managing inflammation.
Antimicrobial Activity
Certain thiazolo[3,2-b][1,2,4]triazole derivatives have also shown antimicrobial properties. Studies have indicated that these compounds possess activity against various bacterial and fungal strains. The mechanism of action is believed to involve interference with microbial cell functions and metabolic pathways.
In Vivo Studies
In vivo evaluations have demonstrated that certain thiazolo derivatives possess significant analgesic and anti-inflammatory effects without the gastrointestinal side effects commonly associated with traditional NSAIDs. For example, compounds with specific substituents at the 6th position of the fused ring were found to be effective in reducing pain and inflammation in animal models without causing stomach injuries .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of these compounds with biological targets such as acetylcholinesterase (AChE). One study highlighted that specific derivatives exhibited strong inhibitory activity against AChE with IC50 values indicating their potential as therapeutic agents for conditions like Alzheimer’s disease .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine involves its interaction with various molecular targets. For instance, its analgesic and anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response . Additionally, its anticancer activity is linked to the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Key Observations :
- Aryl Substituents : Electron-withdrawing groups (e.g., 4-fluoro) enhance anticonvulsant activity by improving membrane permeability and target engagement .
- Adamantyl Derivatives : Bulky adamantyl groups improve anti-inflammatory activity via COX-2 inhibition but reduce solubility .
Challenges :
- Ethanamine’s basicity may lead to side reactions (e.g., intramolecular cyclization), requiring controlled pH and temperature .
Physicochemical Properties
Substituents critically impact solubility, stability, and bioavailability:
| Property | 6-(4-Fluorophenyl) | Adamantyl Derivative | 2-(Thiazolo-triazol-6-yl)ethanamine |
|---|---|---|---|
| LogP | 3.2 | 5.8 | 1.9 (predicted) |
| Aqueous Solubility | Low (0.12 mg/mL) | Very low (<0.01 mg/mL) | Moderate (2.5 mg/mL predicted) |
| Melting Point | 210–212°C | 233–235°C | Not reported |
Implications :
- Ethanamine’s lower LogP and higher solubility suggest improved pharmacokinetics over aryl or adamantyl derivatives .
Pharmacological Targets and Mechanisms
- Anticonvulsant Activity : Aryl derivatives (e.g., 6-(4-fluorophenyl)) inhibit voltage-gated sodium channels, akin to phenytoin . Ethanamine’s mechanism remains unexplored but may involve GABAergic modulation .
- Antimicrobial Activity : Thiazolo-triazoles with nitro or sulfonyl groups show broad-spectrum activity (MIC: 2–8 µg/mL against S. aureus and E. coli). Ethanamine’s primary amine could enhance bacterial membrane disruption .
- Anti-inflammatory Activity : Adamantyl derivatives inhibit COX-2 via steric hindrance, while ethanamine’s amine may target histamine receptors .
Biological Activity
2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities. The information is drawn from various research studies and databases to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 262.31 g/mol. The compound features a thiazole ring fused with a triazole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H11FN4S |
| Molecular Weight | 262.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1017232-65-3 |
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. A study indicated that 5-ylidene derivatives exhibited more potent anticancer effects than their amide counterparts when tested against a panel of nearly 60 human cancer cell lines .
Case Study:
In a comparative study of thiazolo[3,2-b][1,2,4]triazole derivatives, it was found that certain modifications to the structure led to enhanced cytotoxicity. For example:
- Compound A (IC50 = 1.61 ± 1.92 µg/mL)
- Compound B (IC50 = 1.98 ± 1.22 µg/mL)
These findings suggest that structural modifications can significantly impact the efficacy of these compounds as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of thiazolo[3,2-b][1,2,4]triazole derivatives have also been explored. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains. Specifically:
- Compounds were evaluated for their effectiveness against M. tuberculosis and M. bovis, showing promising results in inhibiting these pathogens .
Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | M. tuberculosis | 0.5 µg/mL |
| Compound Y | E. coli | 1 µg/mL |
Other Pharmacological Activities
Beyond its anticancer and antimicrobial properties, thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to exhibit:
- Anticonvulsant activity : Some derivatives have shown efficacy in reducing seizures in animal models.
- Analgesic effects : Certain compounds have been tested for pain relief capabilities.
- Anti-inflammatory properties : In vitro studies suggest potential applications in treating inflammatory conditions .
The mechanism by which thiazolo[3,2-b][1,2,4]triazole derivatives exert their biological effects is still under investigation but may involve:
- Inhibition of topoisomerase enzymes: Similar compounds have demonstrated superior inhibitory activity compared to established drugs like camptothecin .
- Interaction with cellular signaling pathways that regulate apoptosis in cancer cells.
Q & A
Q. Analytical Characterization
- X-ray crystallography : Confirms planarity of the thiazolotriazole core and dihedral angles of substituents (e.g., 16.5° for phenyl groups) .
- ¹H/¹³C NMR : Identifies proton environments (e.g., δ 8.63 ppm for triazole protons) and confirms regioselectivity in cyclization reactions .
- HRMS : Validates molecular ion peaks and fragmentation patterns .
What strategies enable selective functionalization of the thiazolotriazole core?
Advanced Functionalization
Targeting the C-2 position for substitution is achieved using electrophilic aromatic substitution or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura reactions introduce aryl groups, while nucleophilic substitution at C-6 (e.g., ethanamine side chains) enhances solubility .
What mechanistic insights explain the reactivity of halomethyl-thiazolotriazoles in the Sommelet reaction?
Reaction Mechanism
The reaction proceeds via a radical or ionic pathway, where the halomethyl group undergoes oxidation to form an aldehyde. Electron-withdrawing substituents stabilize transition states, reducing side reactions (e.g., dimerization). Isotopic labeling (e.g., D₂O) and kinetic studies are recommended to elucidate intermediates .
How is cytotoxicity assessed for thiazolotriazole derivatives in normal cell lines?
Toxicity Profiling
Parallel assays in non-cancerous cells (e.g., L-02 hepatocytes) using MTT or WST-1 protocols quantify selective toxicity. For compounds showing >50% inhibition in normal cells at IC₅₀ concentrations, apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential (ΔΨm) measurements are advised .
How do thiazolotriazole derivatives compare to structurally related heterocycles in drug discovery?
Comparative Studies
Thiazolotriazoles exhibit superior planarity and metabolic stability compared to thiazole or triazole analogs. For example, their fused ring system enhances π-π stacking with biological targets, as evidenced by higher binding affinities in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
